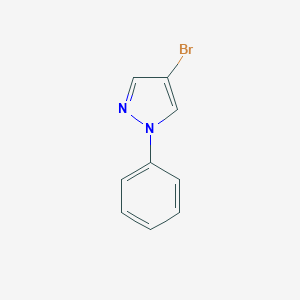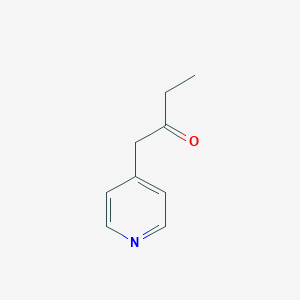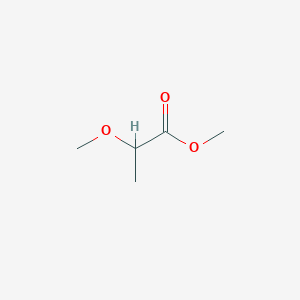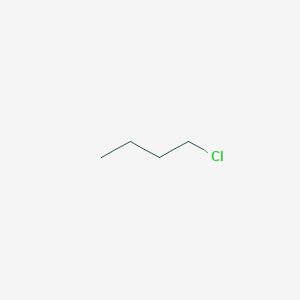
4-Bromo-1-phenyl-1H-pyrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Bromo-1-phenyl-1H-pyrazole derivatives can be achieved through various methods. For instance, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole was prepared from 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide in good yield, showcasing the compound's versatility as a precursor for further functionalization (Kleizienė et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-phenyl-1H-pyrazole and its derivatives has been elucidated through various spectroscopic techniques. Detailed structural characterization was performed by X-ray diffraction methods, supplemented by FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies. These studies reveal the stability of the molecular structure and the presence of intramolecular charge transfer, which is responsible for the compound's nonlinear optical properties (Tamer et al., 2016).
Chemical Reactions and Properties
4-Bromo-1-phenyl-1H-pyrazole participates in a variety of chemical reactions, demonstrating its reactivity and potential for synthesizing novel compounds. For example, its transformation into 1,4-dihydropyrano[2,3-c]pyrazole derivatives via an efficient synthesis process highlights its reactivity and versatility in organic synthesis (Vafajoo et al., 2015).
Physical Properties Analysis
The physical properties of 4-Bromo-1-phenyl-1H-pyrazole, including its spectroscopic characteristics, have been explored through various studies. Vibrational and electronic absorption spectral studies provide insights into the compound's equilibrium geometry, bonding features, and harmonic vibrational frequencies, which are crucial for understanding its physical behavior and applications in material science (Prasad et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Bromo-1-phenyl-1H-pyrazole are characterized by its reactivity and functionalization potential. Studies have demonstrated its utility in various chemical transformations, contributing to the development of new materials and pharmaceuticals. The compound's participation in electro-catalyzed multicomponent transformations and its role in synthesizing dihydropyrano[2,3-c]pyrazole derivatives exemplify its chemical versatility and potential for innovation in organic chemistry (Vafajoo et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of 1,4’-bipyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromopyrazole is used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in organic chemistry due to their potential applications in various fields.
- Methods of Application: The specific methods of synthesis can vary, but generally involve the reaction of 4-Bromopyrazole with appropriate reagents under suitable conditions .
- Results or Outcomes: The outcome of these reactions is the formation of 1,4’-bipyrazoles .
Preparation of Solid Hexacoordinate Complexes
- Scientific Field: Coordination Chemistry
- Application Summary: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Methods of Application: The preparation involves the reaction of 4-Bromopyrazole with dimethyl- and divinyl-tindichloride .
- Results or Outcomes: The result is the formation of solid hexacoordinate complexes .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-Bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- Methods of Application: The specific methods of synthesis can vary, but generally involve the reaction of 4-Bromopyrazole with appropriate reagents under suitable conditions .
- Results or Outcomes: The outcome of these reactions is the formation of various pharmaceutical and biologically active compounds .
Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromo-1-phenyl-1H-pyrazole can be used in the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles . These compounds can have various applications in different fields.
- Methods of Application: The synthesis involves the bromination of the 1,3-bis-electrophilic substrate .
- Results or Outcomes: The result is the formation of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles .
Preparation of Polyurethanes
- Scientific Field: Polymer Chemistry
- Application Summary: 4-Bromo-1H-pyrazole can be used as a blocking agent in the synthesis of polyurethanes . Polyurethanes are extensively used for preparing various apparel, shoesoles, etc .
- Methods of Application: The preparation involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .
- Results or Outcomes: The result is the formation of polyurethanes .
Synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromo-1-phenyl-1H-pyrazole can be used in the synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound can have various applications in different fields.
- Methods of Application: The synthesis involves the reaction of 4-Bromo-1-phenyl-1H-pyrazole with 2-chloroethyl .
- Results or Outcomes: The result is the formation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
Safety And Hazards
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Propiedades
IUPAC Name |
4-bromo-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRPWBNLNTEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354922 | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-phenyl-1H-pyrazole | |
CAS RN |
15115-52-3 | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)





